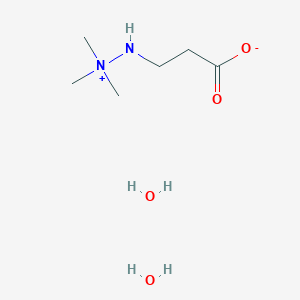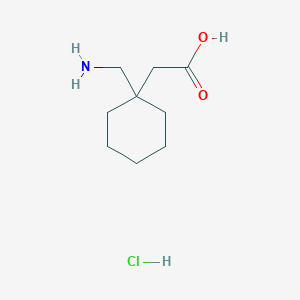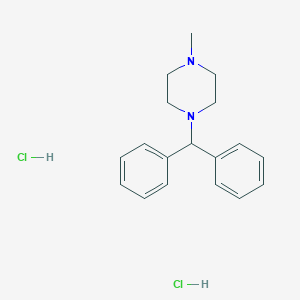
ナロキソン塩酸塩
概要
説明
ナロキソン塩酸塩は、主にオピオイド過剰摂取の影響を打ち消すために使用される合成オピオイド拮抗薬です。これは、オピオイドによって引き起こされる中枢神経系と呼吸系の生命を脅かす抑圧を逆転させる上で特に効果的です。 ナロキソン塩酸塩はμ-オピオイド受容体に対する高い親和性を持っており、逆アゴニストとして作用し、これらの受容体からオピオイドを迅速に置換します .
科学的研究の応用
Naloxone hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical studies and for the development of new opioid antagonists.
Biology: Employed in studies to understand opioid receptor interactions and signaling pathways.
Medicine: Widely used in emergency medicine to treat opioid overdoses. It is also included in some drug formulations as an abuse deterrent.
Industry: Utilized in the production of naloxone kits for harm reduction strategies
作用機序
ナロキソン塩酸塩は、μ-オピオイド受容体に競合的に結合し、これらの受容体からオピオイドアゴニストを置換することによって、その効果を発揮します。この作用は、呼吸抑圧や中枢神経抑圧などのオピオイドの影響を迅速に逆転させます。 ナロキソンはμ-オピオイド受容体に対する高い親和性を持っており、低用量でも効果的にオピオイドの影響を遮断することが保証されています .
類似化合物:
ナルトレキソン: オピオイド依存症とアルコール依存症の治療に使用される別のオピオイド拮抗薬。
メチルナルトレキソン: 痛みを和らげることなく、オピオイド誘発性便秘を治療するために使用されます。
ナルメフェン: アルコール依存症とオピオイド過剰摂取の治療に使用されます
ナロキソン塩酸塩の独自性: ナロキソン塩酸塩は、その迅速な作用開始とμ-オピオイド受容体に対する高い親和性において独特であり、オピオイド過剰摂取の緊急治療の第一選択となっています。 ナルトレキソンやメチルナルトレキソンとは異なり、ナロキソン塩酸塩は、長期的な管理ではなく、オピオイドの効果を即座に逆転させるために特別に設計されています .
生化学分析
Biochemical Properties
Naloxone hydrochloride acts by competitively displacing opioid agonists at the μ-opioid receptor (MOR) . Its effect depends on the pharmacological characteristics of the opioid agonist, such as the dissociation rate from the MOR receptor .
Cellular Effects
Naloxone hydrochloride has a high affinity for μ-opioid receptors, where it acts as an inverse agonist, causing the rapid removal of any other drugs bound to these receptors . It can quickly restore normal breathing to a person if their breathing has slowed or stopped because of an opioid overdose .
Molecular Mechanism
It attaches to opioid receptors and reverses and blocks the effects of other opioids .
Temporal Effects in Laboratory Settings
Naloxone hydrochloride is rapidly eliminated with a half-life of 60–120 minutes due to high clearance . Its metabolites are inactive . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .
Dosage Effects in Animal Models
In animal models, the effects of Naloxone hydrochloride vary with different dosages . Initial parenteral doses of 0.4–0.8 mg are usually sufficient to restore breathing after heroin overdose . Fentanyl overdoses likely require higher doses of naloxone .
Metabolic Pathways
The metabolism of Naloxone hydrochloride was explored in the seventies. The formation of its major metabolite, naloxone-3-glucuronide (N3G), at that time considered to be by the liver, was rapid .
Transport and Distribution
Major routes for administration of Naloxone hydrochloride are intravenous, intramuscular, and intranasal . Nasal bioavailability is about 50% . Nasal uptake is likely slower than intramuscular, as reversal of respiration lags behind intramuscular naloxone in overdose victims .
Subcellular Localization
The subcellular localization of Naloxone hydrochloride is primarily at the μ-opioid receptors, which are G protein-coupled receptors located at the cell surface . By binding to these receptors, Naloxone hydrochloride can exert its effects at the cellular level .
準備方法
合成経路と反応条件: ナロキソン塩酸塩の合成は、通常、テバインを出発物質として開始します。テバインは、酸化と還元を受けて中間体を形成します。これらの中間体は、エステル化、加水分解、アリル化を含む一連の反応にかけられ、ナロキソンが形成されます。 最後のステップでは、ナロキソン遊離塩基と塩酸を反応させることにより、ナロキソン塩酸塩が形成されます .
工業的製造方法: ナロキソン塩酸塩の工業的製造には、前述の合成経路を使用した大規模合成が関与しています。このプロセスは、高い収率と純度を実現するために最適化されており、最終製品が医薬品基準を満たすように、厳格な品質管理対策が講じられています。 ナロキソン塩酸塩はその後、注射液や鼻スプレーなど、さまざまな剤形に製剤化されます .
化学反応の分析
反応の種類: ナロキソン塩酸塩は、次のようないくつかの種類の化学反応を起こします。
酸化: テバインを中間化合物に変換する。
還元: 酸化された中間体を還元してナロキソンを形成する。
置換: ナロキソン分子のN位のアリル化。
一般的な試薬と条件:
酸化剤: テバインを最初に変換するために使用されます。
還元剤: 中間体を還元するために使用されます。
主要生成物: これらの反応の主要生成物はナロキソンであり、これは塩酸と反応させてナロキソン塩酸塩に変換されます .
4. 科学研究の応用
ナロキソン塩酸塩は、幅広い科学研究に利用されています。
化学: 分析研究や新しいオピオイド拮抗薬の開発における基準化合物として使用されます。
生物学: オピオイド受容体の相互作用とシグナル伝達経路を理解するための研究で使用されます。
医学: オピオイド過剰摂取を治療するために、救急医療で広く使用されています。また、一部の薬物製剤に、乱用防止剤として含まれています。
類似化合物との比較
Naltrexone: Another opioid antagonist used for the treatment of opioid and alcohol dependence.
Methylnaltrexone: Used to treat opioid-induced constipation without affecting pain relief.
Nalmefene: Used for the treatment of alcohol dependence and opioid overdose
Uniqueness of Naloxone Hydrochloride: Naloxone hydrochloride is unique in its rapid onset of action and high affinity for μ-opioid receptors, making it the first choice for emergency treatment of opioid overdoses. Unlike naltrexone and methylnaltrexone, naloxone hydrochloride is specifically designed for immediate reversal of opioid effects, rather than long-term management .
特性
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,14,17,21,23H,1,5-10H2;1H/t14-,17+,18+,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDIGOSVORSAK-STHHAXOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
465-65-6 (Parent) | |
| Record name | Naloxone hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70957097 | |
| Record name | Naloxone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>54.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11532915 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
357-08-4 | |
| Record name | Naloxone hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=357-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naloxone hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000357084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naloxone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5α)-17-allyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.011 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NALOXONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F850569PQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















